![molecular formula C14H21N5OS B5652355 2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B5652355.png)
2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide
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Overview
Description
The compound incorporates elements from imidazole and thiadiazole families, which are known for their diverse biological activities. The synthesis and structural analysis of similar compounds have been extensively studied, providing valuable insights into their chemical behavior and potential applications beyond drug use.
Synthesis Analysis
The synthesis of similar imidazole and thiadiazole derivatives often involves multi-step reactions, starting from basic precursors like trans-urocanic acid or 1H-imidazole-4-carbaldehyde. These processes may include reductions, dehydration, cyclization, and substitution reactions to introduce various functional groups (Sellier et al., 1992).
Molecular Structure Analysis
Structural characterization of these compounds typically employs techniques like X-ray diffraction, revealing detailed conformational and geometric information. The molecular structure can influence the compound's chemical reactivity and interaction with biological targets (Liu et al., 2008).
Chemical Reactions and Properties
Imidazole and thiadiazole derivatives participate in various chemical reactions, including N-S bond formation and oxidative cyclization, which are pivotal for their functional diversification. These reactions are often catalyzed by transition metals or other reagents, facilitating the introduction of novel functional groups (Tumula et al., 2017).
properties
IUPAC Name |
N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5OS/c1-9(2)13-15-6-7-19(13)11(4)14(20)18(5)8-12-10(3)16-17-21-12/h6-7,9,11H,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPZIRAYXKFUOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CN(C)C(=O)C(C)N2C=CN=C2C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide |
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